N-(3-chloro-2-methylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOP belongs to the family of N-alkylated ethylenediamine derivatives and has been found to exhibit potent antitumor and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of CPOP is not fully understood. However, studies have suggested that CPOP induces apoptosis in cancer cells via the activation of the caspase pathway. CPOP has also been found to inhibit the growth of cancer cells by disrupting the microtubule network and preventing cell division. The antimicrobial activity of CPOP is believed to be a result of its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
CPOP has been found to exhibit low toxicity and minimal side effects in animal studies. However, further research is needed to determine the long-term effects of CPOP on human health. CPOP has been shown to induce a dose-dependent decrease in cell viability in cancer cells and inhibit the growth of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
CPOP has several advantages for lab experiments. It exhibits potent antitumor and antimicrobial activity, making it a promising candidate for drug development. CPOP is also relatively easy to synthesize and has low toxicity, making it a safe compound to work with in the laboratory. However, CPOP has several limitations, including its limited solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research of CPOP. One area of research is the development of CPOP analogs with improved solubility and stability. Another direction is the investigation of the potential use of CPOP in combination with other anticancer drugs to enhance their efficacy. Further studies are also needed to determine the long-term effects of CPOP on human health and its potential toxicity. Overall, CPOP has shown promising results in scientific research, and further investigation is needed to fully understand its potential therapeutic applications.
Scientific Research Applications
CPOP has been extensively studied for its potential therapeutic applications. In vitro studies have demonstrated that CPOP exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. CPOP has also been found to possess antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-hydroxypropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(16)6-14-11(17)12(18)15-10-5-3-4-9(13)8(10)2/h3-5,7,16H,6H2,1-2H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFAMINCSWBIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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